Unii-7O397syg7R
Overview
Description
“Unii-7O397syg7R” or “SQ-26992” is a substance registered in FDA’s Global Substance Registration System . The formula for this substance is C13H19N5O9S2 .
Molecular Structure Analysis
The InChIKey for “Unii-7O397syg7R” is IBLNMEMSULYOOK-VEHQQRBSSA-N . Unfortunately, there is no detailed molecular structure analysis available.
Scientific Research Applications
Nanoparticle Synthesis and Materials Science
- Liquid-Phase Syntheses of Inorganic Nanoparticles : This research explores the development of novel materials, crucial for advancements in various industries, including electronics. The study of new semiconducting materials has led to significant technological evolution, impacting industries like electronics (Cushing, Kolesnichenko, & O'Connor, 2004).
Molecular Interaction Networks
- Unified Human Interactome (UniHI) : The UniHI database aids in the retrieval, analysis, and visualization of human molecular interaction networks, providing a comprehensive platform for biological and medical research. It includes interactions between genes, proteins, and drugs, along with gene expression and functional annotation data (Kalathur et al., 2013).
Environmental Modeling
- Collaborative Working Environment for Large Scale Environmental Model : This paper discusses the development of a collaborative environment for large scientific applications like the Unified Air Pollution Model (UNI-DEM), emphasizing the need for application-centric facilities in environmental research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Satellite and Space Technology
- University Nanosat Program : This program demonstrates the symbiosis of government and academia in space technology, training the next generation of aerospace professionals. It focuses on the use of next-generation technologies in aerospace applications (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Translation of Research into Innovations
- Educational Programs for Research Translation : This study highlights the role of the National Collegiate Inventors and Innovators Alliance in transforming scientific research into practical innovations, emphasizing the need for appropriate training, education, and support in the innovation process (Giordan, Shartrand, Steig, & Weilerstein, 2011).
properties
IUPAC Name |
(2S,3S)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-(sulfoamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O9S2/c1-5(18-29(24,25)26)7(10(20)21)16-9(19)8(6-4-28-12(14)15-6)17-27-13(2,3)11(22)23/h4-5,7,18H,1-3H3,(H2,14,15)(H,16,19)(H,20,21)(H,22,23)(H,24,25,26)/b17-8-/t5-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNMEMSULYOOK-VEHQQRBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C1=CSC(=N1)N)NS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C1=CSC(=N1)N)NS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-{[(2-carboxypropan-2-yl)oxy]imino}acetyl]amino}-3-(sulfoamino)butanoic acid | |
CAS RN |
87500-74-1 | |
Record name | SQ 26992 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87500-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SQ 26992 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087500741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SQ-26992 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O397SYG7R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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